molecular formula C₁₈H₂₂O₄ B1146436 Enterodiol CAS No. 77756-22-0

Enterodiol

Cat. No. B1146436
CAS RN: 77756-22-0
M. Wt: 302.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Enterodiol and related compounds has been explored through various chemical methodologies. For instance, methods for the synthesis of isotopically labeled Enterolactone and Enterodiol have been developed to facilitate their identification and quantification in biological systems. These methods include hydrogen-deuterium exchange at aromatic rings and reduction reactions to introduce isotopic labels (Wähälä et al., 1986), (Leppälä & Wähälä, 2004).

Molecular Structure Analysis

The molecular structure of Enterodiol, characterized by its unique bisphenolic structure, plays a crucial role in its biological activity and interaction with estrogen receptors. The synthesis and structural elucidation of Enterodiol and its derivatives have provided insights into its molecular framework and potential for modification to enhance its biological properties.

Chemical Reactions and Properties

Enterodiol participates in a variety of chemical reactions due to its phenolic structure, allowing for modifications and interactions with biological molecules. The oxidative metabolism of Enterodiol by liver microsomes produces several metabolites, indicating its complex metabolic pathway in mammals (Jacobs & Metzler, 1999).

Physical Properties Analysis

The physical properties of Enterodiol, including its solubility, stability, and interaction with biological membranes, are essential for understanding its bioavailability and pharmacokinetic profile. Studies on the synthesis and labeling of Enterodiol contribute to the understanding of its physical characteristics.

Chemical Properties Analysis

Enterodiol's chemical properties, such as its reactivity towards enzymes and potential for conjugation, impact its biological activity and metabolism. The identification of Enterodiol metabolites in human urine suggests a significant transformation in the human body, leading to various metabolites with potential health implications (Jacobs et al., 1999).

Scientific Research Applications

  • Apoptotic Effects on Colorectal Cancer Cells : Enterodiol has been shown to inhibit the growth of colorectal cancer cells by affecting the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in proliferation and apoptosis. This indicates its potential as a therapeutic agent in colorectal cancer treatment (Shin, Jeon, & Jin, 2019).

  • Association with Lower Type 2 Diabetes Risk : A study found that higher urinary concentrations of enterodiol were marginally significantly associated with a lower risk of type 2 diabetes. This suggests that lignan metabolites like enterodiol might have a role in diabetes prevention (Sun et al., 2014).

  • Metabolism in Human Colon Epithelial Cells : Research on the uptake and metabolism of enterodiol in human colon epithelial cell lines indicates that phase II metabolism of enterodiol may occur during uptake in the colon, with colon epithelial cells potentially responsible for this metabolism (Jansen et al., 2005).

  • Estrogenic Activity : Enterodiol, along with enterolactone, has been shown to exhibit weak estrogenic activity and could stimulate the growth of estrogen-dependent breast cancer cell lines. This highlights the importance of considering the potential estrogenic effects of enterodiol in certain contexts (Welshons et al., 1987).

  • Enantioselective Oxidation by Intestinal Bacteria : Research demonstrates that human intestinal bacteria can oxidize enterodiol in an enantioselective manner, which is important for understanding the bioavailability and biological activity of enterodiol in the human body (Jin, Kakiuchi, & Hattori, 2007).

  • Influence on Osteoblastic Differentiation : A study on the effects of enterodiol on osteoblastic differentiation found that it has biphasic effects on cell viability and activity, suggesting potential implications in bone health and related diseases (Feng, Shi, & Ye, 2008).

  • Inhibition of Estrogen-Independent Human Colon Tumor Cells : Enterodiol has been found to inhibit the growth of human colon tumor cells, indicating its potential role in colon cancer prevention or treatment (Sung, Lautens, & Thompson, 1998).

Safety And Hazards

Enterodiol may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air .

Future Directions

A better understanding of the interplay existing between lignans (mainly when considering the gut metabolites enterolignans) and gut microbiota will provide more insight into their health effects, thus opening new possibilities to develop microbiota-based therapies for treating neuronal disorders .

properties

IUPAC Name

(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWONJCNDULPHLV-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047876
Record name (-)-Enterodiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enterodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Enterodiol

CAS RN

80226-00-2
Record name Enterodiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80226-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Enterodiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Enterodiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Enterodiol
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Record name ENTERODIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF4X2AWRP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enterodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
7,010
Citations
LQ Wang - Journal of Chromatography B, 2002 - Elsevier
The mammalian phytoestrogens enterodiol (END) and enterolactone (ENL) are produced in the colon by the action of bacteria on the plant precursors matairesinol (MAT), …
Number of citations: 344 www.sciencedirect.com
S Heinonen, T Nurmi, K Liukkonen… - Journal of agricultural …, 2001 - ACS Publications
… The mammalian lignans, enterolactone and enterodiol, are considered to be products of … to enterolactone and enterodiol were isolated, and four new intermediates were presented. …
Number of citations: 616 pubs.acs.org
DD Kitts, YV Yuan, AN Wijewickreme… - Molecular and cellular …, 1999 - Springer
The antioxidant activities of the flaxseed lignan secoisolariciresinol diglycoside (SDG) and its mammalian lignan metabolites, enterodiol (ED) and enterolactone (EL), were evaluated in …
Number of citations: 595 link.springer.com
H Adlercreutz, R Heikkinen, M Woods, T Fotsis… - The Lancet, 1982 - Elsevier
Working Party on Mild Hypertensionl2 studied more after 2 years’ diuretic therapy.’3 We did not find such a direct (3-hydrox Page 1 1295 Other factors which are associated with glucose …
Number of citations: 468 www.sciencedirect.com
K Prasad - International journal of angiology, 2000 - thieme-connect.com
Secoisolariciresinol diglucoside (SDG), an anti-oxidant isolated from flaxseed, is metabolized to secoisolariciresinol (SECO), enterodiol (ED), and enterolactone (EL) in the body. The …
Number of citations: 358 www.thieme-connect.com
C Hu, YV Yuan, DD Kitts - Food and chemical toxicology, 2007 - Elsevier
The flaxseed lignan secoisolariciresinol diglucoside (SDG) and mammalian lignans enterodiol (ED) and enterolactone (EL) were previously shown to be effective antioxidants against …
Number of citations: 320 www.sciencedirect.com
LQ Wang, MR Meselhy, Y Li, GW Qin… - Chemical and …, 2000 - jstage.jst.go.jp
Seven metabolites were isolated after anaerobic incubation of secoisolariciresinol diglucoside (1) with a human fecal suspension. They were identified as (-)-secoisolariciresinol (2), 3-…
Number of citations: 232 www.jstage.jst.go.jp
T Clavel, G Henderson, CA Alpert… - Applied and …, 2005 - Am Soc Microbiol
Lignans are dietary diphenolic compounds which require activation by intestinal bacteria to exert possible beneficial health effects. The intestinal ecosystem plays a crucial role in lignan …
Number of citations: 238 journals.asm.org
GHE Jansen, ICW Arts, MWF Nielen, M Müller… - Archives of biochemistry …, 2005 - Elsevier
… and enterodiol was complete within 8 h, except for enterodiol … enterodiol, and also the appearance of conjugated enterolactone in medium is less affected by the presence of enterodiol …
Number of citations: 81 www.sciencedirect.com
A van Oeveren, JFGA Jansen… - The Journal of Organic …, 1994 - ACS Publications
A generaland efficient method is described for the asymmetric synthesis of a variety of lignans. 5-(Menthyloxy)-2 (5iD-furanones 5 proved to be excellent chiral synthons in this respect …
Number of citations: 184 pubs.acs.org

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